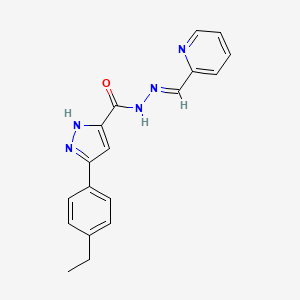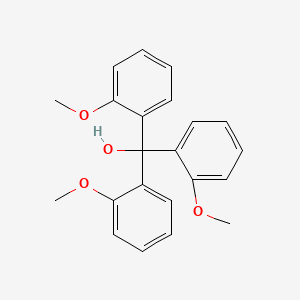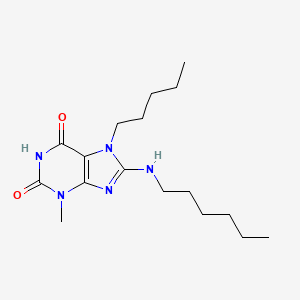![molecular formula C19H20N6O3 B15078988 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N'-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B15078988.png)
2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N'-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N’-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]acetohydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a purine derivative core, which is a common structure in many biologically active molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N’-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]acetohydrazide typically involves multiple steps. The initial step often includes the preparation of the purine derivative, followed by the introduction of the hydrazide group. The final step involves the condensation reaction with the appropriate aldehyde or ketone to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and relatively recent discovery. standard organic synthesis techniques, such as refluxing and purification via recrystallization, are commonly employed.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the purine core.
Reduction: Reduction reactions can occur at the hydrazide group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the purine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield purine N-oxides, while reduction can produce hydrazine derivatives.
Applications De Recherche Scientifique
2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N’-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]acetohydrazide has several scientific research applications:
Chemistry: Used as a building block for more complex molecules.
Medicine: Investigated for its potential as an anti-cancer agent.
Industry: Utilized in the synthesis of specialized materials.
Mécanisme D'action
The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The purine core allows it to mimic natural substrates, thereby inhibiting or activating biological pathways. The hydrazide group can form stable complexes with metal ions, further influencing its activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Caffeine: Shares the purine core but lacks the hydrazide group.
Theobromine: Another purine derivative with different functional groups.
Allopurinol: Used in medicine for its purine structure but has different applications.
Propriétés
Formule moléculaire |
C19H20N6O3 |
|---|---|
Poids moléculaire |
380.4 g/mol |
Nom IUPAC |
2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-[(E)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]acetamide |
InChI |
InChI=1S/C19H20N6O3/c1-13(9-14-7-5-4-6-8-14)10-21-22-15(26)11-25-12-20-17-16(25)18(27)24(3)19(28)23(17)2/h4-10,12H,11H2,1-3H3,(H,22,26)/b13-9+,21-10+ |
Clé InChI |
BFFMNAQDXVIGKS-MPBWTNTLSA-N |
SMILES isomérique |
C/C(=C\C1=CC=CC=C1)/C=N/NC(=O)CN2C=NC3=C2C(=O)N(C(=O)N3C)C |
SMILES canonique |
CC(=CC1=CC=CC=C1)C=NNC(=O)CN2C=NC3=C2C(=O)N(C(=O)N3C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,6-dimethyl-2-[(1-naphthylmethyl)thio]-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B15078906.png)

![ethyl 5-amino-1-(2-ethyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)-1H-pyrazole-4-carboxylate](/img/structure/B15078934.png)
![N'-[(E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B15078940.png)

![20-(2-hydroxyethylamino)-10-thia-1,12,21-triazapentacyclo[11.8.0.03,11.04,9.014,19]henicosa-3(11),4(9),12,14,16,18,20-heptaen-2-one](/img/structure/B15078957.png)
![(5Z)-3-[2-(3,4-Dimethoxyphenyl)ethyl]-5-({3-[4-(isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15078967.png)
![(5E)-5-(4-Isopropylbenzylidene)-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one](/img/structure/B15078971.png)

![N-((Z)-2-[5-(2,4-Dichlorophenyl)-2-furyl]-1-{[(2-phenylethyl)amino]carbonyl}ethenyl)-4-methylbenzamide](/img/structure/B15078981.png)
![N-(3-chloro-4-methoxyphenyl)-2-({5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B15078995.png)

![5-(3,4-dimethoxyphenyl)-4-{[(E)-(4-methoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B15079011.png)

